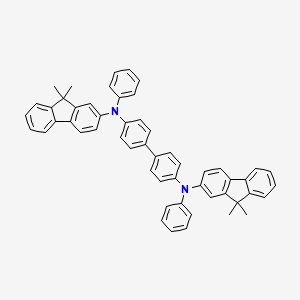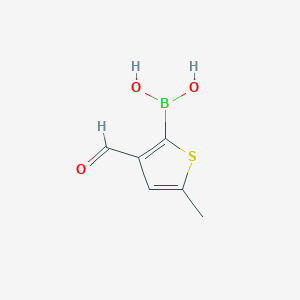
2,3,6-Tribromo-5-methylpyridine
Descripción general
Descripción
The compound 2,3,6-Tribromo-5-methylpyridine is a brominated pyridine derivative, which is a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The papers provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related brominated pyridines and their derivatives.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of trisubstituted terpyridines, which are related to the target compound, begins with the synthesis of 2-acetyl-5-bromopyridine from 2,5-dibromopyridine. This is followed by metal-catalyzed substitution reactions and the Krohnke reaction to form the terpyridine structure . Another related synthesis involves the bromination of 1-methyl-6-bromopyridone-2 to form 1-methyl-3,5,6-tribromopyridone-2, which upon treatment with phosphorus pentabromide yields 2,3,5,6-tetrabromopyridine . These methods highlight the reactivity of bromine atoms in pyridine derivatives and the potential pathways that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of brominated pyridines is crucial for their reactivity and the types of complexes they can form. X-ray diffraction is a common technique used to determine the crystal structure of such compounds. For example, the crystal structure of platinum complexes with trisubstituted terpyridines has been determined using this method . The position of bromine atoms in the pyridine ring, as indicated by the synthesis of 2,3,5,6-tetrabromopyridine, is also essential for understanding the reactivity and further transformations of these molecules .
Chemical Reactions Analysis
Brominated pyridines undergo various chemical reactions, which are essential for their functionalization and application. The papers describe several reactions, including metal-catalyzed substitution reactions , bromination in glacial acetic acid , and nucleophilic substitution reactions . These reactions are indicative of the types of chemical transformations that this compound might undergo, such as further functionalization or complexation with metals.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are influenced by their molecular structure. For example, the melting point of 1-methyl-3,5,6-tribromopyridone-2 is reported to be 151°C , which provides a reference for the thermal properties of similar compounds. The metal-to-ligand charge-transfer (MLCT) emissions of platinum complexes with terpyridine ligands have been studied using UV/Vis spectroscopy , suggesting that electronic properties such as absorption and emission spectra are important characteristics of these compounds.
Aplicaciones Científicas De Investigación
2,3,6-Tribromo-5-methylpyridine is a chemical compound that has attracted attention in various scientific research fields. Its structure and bromination pattern make it a candidate for diverse applications, ranging from material science to medicinal chemistry. While the search did not return direct hits on this specific compound, insights from related research indicate potential areas where this compound could be of interest.
Potential Applications in Catalysis and Material Science
Research on similar pyridine derivatives has demonstrated their utility in catalysis and material science. For example, terpyridines and their transition metal complexes are known for their applications in these fields, highlighting a broad range of reactions they can catalyze, from artificial photosynthesis to polymerization reactions (Winter, Newkome, & Schubert, 2011). Although not directly linked, the structural similarities suggest that this compound could also find roles in these areas, potentially in developing novel catalytic systems or materials with unique properties.
Importance in Synthetic Chemistry
The synthesis of complex molecules often requires intermediates like this compound. Studies have shown the importance of brominated pyridines in constructing pharmacologically active compounds and agrochemicals. For instance, the synthesis of imidazopyridines has been reported, which are crucial in medicinal chemistry due to their wide range of applications (Bagdi, Santra, Monir, & Hajra, 2015). This underscores the potential of this compound as a valuable intermediate in creating novel therapeutic agents or other significant organic compounds.
Environmental and Safety Aspects
In addition to its potential applications in synthesis and catalysis, the environmental and safety profiles of compounds like this compound are also of interest. Research on the safe and efficient synthesis of related pyridine compounds, such as 3-methylpyridine-N-oxide, suggests a growing awareness of the need for environmentally friendly and safe chemical processes (Sang, Huang, & Xu, 2020). These concerns likely extend to this compound, with a focus on developing sustainable and safe methods for its production and use in research and industry.
Direcciones Futuras
The future directions for research on 2,3,6-Tribromo-5-methylpyridine and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, Suzuki cross-coupling reactions could be optimized to improve the yield of these compounds . Additionally, their potential applications as chiral dopants for liquid crystals could be further investigated .
Mecanismo De Acción
Mode of Action
It’s known that brominated compounds can interact with their targets through various mechanisms, such as halogen bonding and hydrophobic interactions . The presence of bromine atoms in the compound may enhance its reactivity, allowing it to form stable complexes with its targets .
Action Environment
The action, efficacy, and stability of 2,3,6-Tribromo-5-methylpyridine can be influenced by various environmental factors These may include the pH of the environment, the presence of other molecules, and temperature
Propiedades
IUPAC Name |
2,3,6-tribromo-5-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c1-3-2-4(7)6(9)10-5(3)8/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEWSVZWDLDXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652105 | |
| Record name | 2,3,6-Tribromo-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
393516-82-0 | |
| Record name | 2,3,6-Tribromo-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



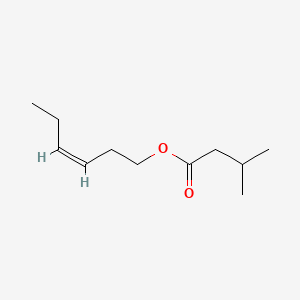
![N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine](/img/structure/B3028837.png)


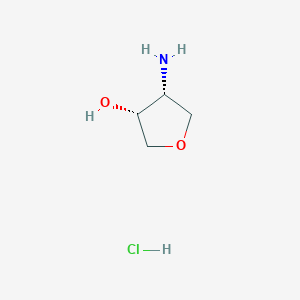


![[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3028848.png)
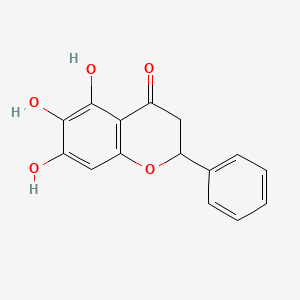

![2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol](/img/structure/B3028855.png)
